molecular formula C23H27N3O4S B10995200 [1-(2-methoxyethyl)-1H-indol-2-yl]{4-[(4-methylphenyl)sulfonyl]piperazino}methanone

[1-(2-methoxyethyl)-1H-indol-2-yl]{4-[(4-methylphenyl)sulfonyl]piperazino}methanone

Cat. No.: B10995200
M. Wt: 441.5 g/mol
InChI Key: JYSJSYXENIQRLN-UHFFFAOYSA-N
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Description

[1-(2-methoxyethyl)-1H-indol-2-yl]{4-[(4-methylphenyl)sulfonyl]piperazino}methanone: is a complex organic compound that has garnered interest in various fields of scientific research. This compound features an indole core, a piperazine ring, and a sulfonyl group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-(2-methoxyethyl)-1H-indol-2-yl]{4-[(4-methylphenyl)sulfonyl]piperazino}methanone typically involves multiple steps, starting with the preparation of the indole core. The indole is then functionalized with a methoxyethyl group. The piperazine ring is introduced through a nucleophilic substitution reaction, and the sulfonyl group is added via sulfonylation. The final product is obtained through a series of purification steps, including recrystallization and chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Industrial methods also focus on optimizing reaction conditions to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole core, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines and alkoxides can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield indole-2-carboxylic acid derivatives, while reduction can produce sulfide-containing compounds.

Scientific Research Applications

Chemistry

In chemistry, [1-(2-methoxyethyl)-1H-indol-2-yl]{4-[(4-methylphenyl)sulfonyl]piperazino}methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and reaction mechanisms.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding. Its indole core is particularly useful in the study of tryptophan metabolism and serotonin receptors.

Medicine

In medicine, the compound has potential applications as a pharmaceutical intermediate. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the areas of neurology and oncology.

Industry

In industrial applications, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in coatings, adhesives, and other advanced materials.

Mechanism of Action

The mechanism of action of [1-(2-methoxyethyl)-1H-indol-2-yl]{4-[(4-methylphenyl)sulfonyl]piperazino}methanone involves its interaction with specific molecular targets. The indole core can bind to serotonin receptors, modulating neurotransmitter activity. The sulfonyl group can interact with enzymes, inhibiting their activity and affecting various biochemical pathways. The piperazine ring can enhance the compound’s binding affinity and selectivity for its targets.

Comparison with Similar Compounds

Similar Compounds

    [1-(2-methoxyethyl)-1H-indol-2-yl]{4-[(4-chlorophenyl)sulfonyl]piperazino}methanone: Similar structure but with a chlorine substituent instead of a methyl group.

    [1-(2-methoxyethyl)-1H-indol-2-yl]{4-[(4-fluorophenyl)sulfonyl]piperazino}methanone: Similar structure but with a fluorine substituent.

    [1-(2-methoxyethyl)-1H-indol-2-yl]{4-[(4-bromophenyl)sulfonyl]piperazino}methanone: Similar structure but with a bromine substituent.

Uniqueness

The uniqueness of [1-(2-methoxyethyl)-1H-indol-2-yl]{4-[(4-methylphenyl)sulfonyl]piperazino}methanone lies in its specific combination of functional groups, which confer unique chemical reactivity and biological activity. The presence of the methoxyethyl group enhances its solubility and bioavailability, making it a valuable compound for various applications.

Properties

Molecular Formula

C23H27N3O4S

Molecular Weight

441.5 g/mol

IUPAC Name

[1-(2-methoxyethyl)indol-2-yl]-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]methanone

InChI

InChI=1S/C23H27N3O4S/c1-18-7-9-20(10-8-18)31(28,29)25-13-11-24(12-14-25)23(27)22-17-19-5-3-4-6-21(19)26(22)15-16-30-2/h3-10,17H,11-16H2,1-2H3

InChI Key

JYSJSYXENIQRLN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)C3=CC4=CC=CC=C4N3CCOC

Origin of Product

United States

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